molecular formula C19H19ClFN3O4 B4183654 1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine

1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine

Cat. No. B4183654
M. Wt: 407.8 g/mol
InChI Key: RGIBZWINOIYRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine is not fully understood. However, studies suggest that it may exert its anticancer and antifungal effects by inhibiting various enzymes and pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine can induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy. Additionally, it has been shown to have antifungal activity by disrupting fungal cell membrane integrity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine in lab experiments is its potential as a therapeutic agent for cancer and fungal infections. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for cancer and fungal infections. Additionally, studies can be conducted to evaluate its toxicity and pharmacokinetics in vivo to determine its safety and efficacy as a therapeutic agent. Furthermore, it can be studied for its potential as a lead compound for the development of new drugs with similar pharmacological properties.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer activity in vitro, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an antifungal agent, with promising results in vitro.

properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxy-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O4/c1-28-18-5-3-13(10-17(18)24(26)27)19(25)23-8-6-22(7-9-23)12-14-2-4-15(21)11-16(14)20/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIBZWINOIYRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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